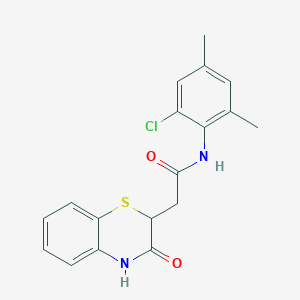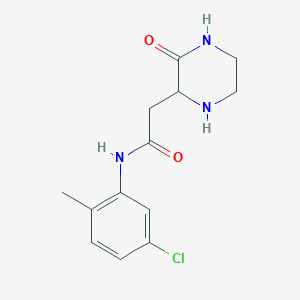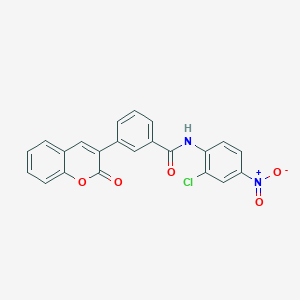![molecular formula C22H19BrClNO2 B4138931 3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide](/img/structure/B4138931.png)
3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a brominated phenol, a chlorinated benzyl group, and a phenylpropanamide backbone. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenol ring.
Amidation: Formation of the amide bond between the phenylpropanamide and the chlorobenzyl group.
Hydroxylation: Introduction of the hydroxyl group to the phenol ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the amide group to an amine.
Substitution: Halogen substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide: can be compared with other amides or halogenated phenols.
Examples: 3-(5-chloro-2-hydroxyphenyl)-N-(2-bromobenzyl)-3-phenylpropanamide, 3-(5-iodo-2-hydroxyphenyl)-N-(2-fluorobenzyl)-3-phenylpropanamide.
Uniqueness
Functional Groups: The specific combination of bromine, chlorine, hydroxyl, and amide groups.
Biological Activity: Unique interactions with biological targets due to its structure.
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c23-17-10-11-21(26)19(12-17)18(15-6-2-1-3-7-15)13-22(27)25-14-16-8-4-5-9-20(16)24/h1-12,18,26H,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRKFDNANFNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide](/img/structure/B4138849.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![5-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4138857.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione](/img/structure/B4138866.png)
![2-(ADAMANTAN-1-YL)-N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETAMIDE](/img/structure/B4138869.png)
![4-[(2-allyl-2-phenyl-4-penten-1-yl)amino]-4-oxobutanoic acid](/img/structure/B4138876.png)

![N-(4-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4138905.png)
![methyl 2-({[4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4138913.png)
![2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B4138921.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)

